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3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2739653
CAS No.: 168893-40-1
M. Wt: 175.195
InChI Key: JYFZEHFKXDDOGU-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1H-1,2,4-triazol-5-amine (CAS 168893-40-1) is a chemical scaffold of significant interest in medicinal and pharmaceutical chemistry. This compound features a 1,2,4-triazole ring, a versatile heteroaromatic system known for its role as a bioisostere for various functional groups, which is crucial in the design and optimization of lead drug molecules . The molecule serves as a fundamental building block for synthesizing more complex fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . Derivatives of 5-amino-1,2,4-triazole have demonstrated a broad spectrum of biological activities in research, positioning them as valuable scaffolds for drug discovery. These activities include serving as potent methionine aminopeptidase inhibitors, exhibiting antibacterial effects against multidrug-resistant bacterial strains, and acting as inhibitors of rubella virus replication . Furthermore, this chemotype has shown promising anticancer properties. For instance, some 1,2,4-triazol-5-amine derivatives function as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents, and others are known as AXL kinase inhibitors (e.g., Bemcentinib) . The presence of both the 1,2,4-triazole ring and an additional aromatic amine group on the phenyl substituent makes this compound a versatile intermediate for further functionalization, including N-sulfonylation, to create novel molecules with potential enhanced biological activity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5 B2739653 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine CAS No. 168893-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFZEHFKXDDOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of 1,2,4 Triazole Scaffolds in Contemporary Chemical Research

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in a variety of biologically active compounds. mdpi.com Its utility stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems.

In the realm of pharmaceuticals, 1,2,4-triazole derivatives have demonstrated a broad spectrum of therapeutic applications. mdpi.com They form the core of numerous antifungal, antibacterial, antiviral, and anticancer agents. This wide-ranging bioactivity is a testament to the versatility of the triazole ring in molecular design, allowing for the development of targeted and effective therapeutic agents. mdpi.com Beyond medicine, these scaffolds are also investigated in materials science for applications such as the development of corrosion inhibitors, energetic materials, and fluorescent probes. mdpi.com

An Overview of the Structural Features and Reactivity Potential of 3 4 Aminophenyl 1h 1,2,4 Triazol 5 Amine

The compound 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, with the chemical formula C8H9N5, possesses a distinct molecular architecture that dictates its chemical behavior. nih.gov Its structure is characterized by a central 1,2,4-triazole (B32235) ring substituted with an aminophenyl group at the C3 position and an amino group at the C5 position.

PropertyValue
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
IUPAC NameThis compound
CAS Number10607344
Note: Data sourced from PubChem. nih.gov

A key structural aspect of this and similar 3,5-disubstituted 1,2,4-triazoles is the phenomenon of annular tautomerism. nih.gov This involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to different tautomeric forms. nih.gov The planarity of the molecule, particularly the delocalization of π-electrons between the amino groups and the triazole nucleus, is a significant feature that can influence its interactions with other molecules. nih.gov

The reactivity of this compound is largely governed by its multiple nucleophilic centers. The presence of two primary amino groups—one on the phenyl ring and one directly attached to the triazole core—along with the nitrogen atoms of the triazole ring itself, makes the molecule susceptible to a variety of chemical transformations. These reactive sites offer opportunities for:

Acylation and Alkylation: The amino groups can readily react with acylating or alkylating agents to form a diverse range of derivatives.

Condensation Reactions: The amino groups can undergo condensation with aldehydes and ketones to form Schiff bases, which are versatile intermediates for the synthesis of more complex heterocyclic systems. dergipark.org.tr

Diazotization: The aromatic amino group can be diazotized and subsequently converted into a wide array of other functional groups.

Coordination Chemistry: The nitrogen atoms of the triazole ring and the amino substituents can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or material properties.

Scope and Research Objectives for Academic Investigations of the Compound

Classical and Contemporary Synthetic Routes for the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern adaptations available for its construction. These methods typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms.

The synthesis of 3,5-disubstituted 1,2,4-triazoles is frequently achieved through the cyclization of key intermediates. For a compound like this compound, a logical approach involves the reaction of a derivative of 4-aminobenzoic acid with a compound supplying the remaining nitrogen and carbon atoms of the ring, such as aminoguanidine (B1677879). The condensation of carboxylic acids with aminoguanidine bicarbonate is a direct route to forming 3-substituted-5-amino-1H-1,2,4-triazoles. researchgate.netmdpi.com

Classical methods for forming the 1,2,4-triazole ring include:

Pellizzari Reaction: This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com It generally requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org

Einhorn-Brunner Reaction: This method synthesizes an isomeric mixture of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. wikipedia.orgen-academic.comscispace.com The reaction proceeds through the formation of an acylamidrazone intermediate, which then cyclizes. wikipedia.orglookchem.com

From Nitriles and Hydrazides: A convenient and efficient one-step, base-catalyzed synthesis involves the condensation of a nitrile and a hydrazide. lookchem.comresearchgate.net This approach tolerates a diverse range of functional groups. researchgate.net A facile, solvent-free version of this reaction can be achieved by reacting aromatic nitriles directly with hydrazine (B178648) monohydrate. elsevierpure.com

From Aminoguanidine: The reaction of aminoguanidine with carboxylic acids or their derivatives is a primary route for synthesizing 5-amino-1,2,4-triazoles. ijisrt.com Similarly, dicyandiamide (B1669379) (cyanoguanidine) can be reacted with hydrazine hydrate (B1144303) and an acid to produce 3,5-diamino-1,2,4-triazole salts. google.com

A plausible pathway to the target compound could involve the reaction of 4-aminobenzohydrazide (B1664622) with cyanamide (B42294) or a similar precursor, leading to the formation of the desired 3,5-disubstituted triazole ring.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.orgpnrjournal.com This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions. nih.govthieme-connect.com

The application of microwave irradiation can overcome the limitations of classical methods like the Pellizzari reaction, which traditionally suffers from low yields and requires high temperatures and long durations. wikipedia.org For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines can be completed in as little as one minute with an 85% yield under microwave conditions, compared to over four hours with conventional heating. nih.gov Similarly, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved in 10-20 minutes at 160 °C, providing moderate to good yields. thieme-connect.com

MethodConditionsReaction TimeYieldReference
Conventional Reflux27 hours--- nih.gov
Microwave Ethanol30 minutes96% nih.gov
Conventional ---> 4 hours--- nih.gov
Microwave One-pot1 minute85% nih.gov
Conventional Hydrothermal72 hours--- nih.gov
Microwave Cycloaddition1.5 hours85% nih.gov

This table presents a comparison of conventional and microwave-assisted synthesis for various 1,2,4-triazole derivatives, illustrating the efficiency of microwave technology.

In line with the principles of green chemistry, solvent-free and other environmentally conscious methods for 1,2,4-triazole synthesis have been developed. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and improve atom economy.

One notable example is the facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by the direct reaction of aromatic nitriles with hydrazine. elsevierpure.com Microwave irradiation often facilitates these solvent-free reactions, providing a synergistic green approach. For example, piperazine-linked 3,5-disubstituted 1,2,4-triazoles can be synthesized by the direct reaction of a nitrile and a hydrazide under microwave irradiation without the need for any base or solvent. scipublications.com Metal-free methodologies, such as the iodine-mediated synthesis of 3,5-disubstituted-1H-1,2,4-triazoles from amidines and imidates, further contribute to the green synthesis portfolio. scipublications.comisres.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, reaction time, choice of catalyst, and the molar ratio of reactants.

In microwave-assisted synthesis, a systematic optimization process is often employed. For the reaction of a substituted hydrazine with formamide, it was found that increasing the amount of formamide (acting as both reactant and solvent) and the temperature significantly improved the yield. thieme-connect.com The optimal yield was achieved using 20 equivalents of formamide at 160 °C for 10 minutes under microwave irradiation. thieme-connect.com

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,2,4-triazoles. When the two substituents at the 3- and 5-positions are different, or when a substituent is introduced onto a nitrogen atom of the triazole ring, different isomers can be formed.

The Einhorn-Brunner reaction, for instance, can produce an isomeric mixture when an unsymmetrical imide is used as a starting material. wikipedia.org The regiochemical outcome can be influenced by the electronic properties of the substituents. wikipedia.org In modern synthetic methods, the choice of catalyst can control the regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst yields the 1,5-disubstituted isomers. isres.orgorganic-chemistry.org

For the synthesis of this compound, if the synthetic route involves building the ring from precursors like 4-aminobenzonitrile (B131773) and hydrazine, two molecules of the nitrile could condense with one of hydrazine. This would lead to a symmetrically substituted 3,5-di(4-aminophenyl)-1,2,4-triazole, not the target compound. A more controlled synthesis would react a 4-aminobenzoic acid derivative with aminoguanidine, which directly installs the amino group at the 5-position and the 4-aminophenyl group at the 3-position, thus avoiding regiochemical ambiguity in the core structure.

Due to the planarity and aromaticity of the 1,2,4-triazole ring and the achiral nature of the target molecule, stereochemical considerations are not a primary factor in the synthesis of the core heterocyclic structure itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the various protons. The protons on the 4-aminophenyl ring would likely appear as a set of two doublets in the aromatic region (approximately 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the two amino groups (on the phenyl ring and the triazole ring) and the N-H proton of the triazole ring would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. For instance, in related aminotriazoles, broad signals for NH₂ and NH protons have been observed over a wide range from 5.8 to 11.0 ppm. ufv.br

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The spectrum would show six distinct signals for the aromatic carbons of the phenyl ring and two signals for the triazole ring carbons. The carbons of the phenyl ring attached to the amino group and the triazole ring would have their chemical shifts influenced by the electronic effects of these substituents. The two carbons of the 1,2,4-triazole ring are expected to resonate at approximately 150-160 ppm.

Expected NMR Data (based on analogues)

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho to -NH₂) ~6.6-6.8 (d) ~114-116
Phenyl C-H (ortho to triazole) ~7.6-7.8 (d) ~128-130
Phenyl C (ipso, attached to -NH₂) - ~148-150
Phenyl C (ipso, attached to triazole) - ~120-125
Triazole C3 - ~155-158
Triazole C5 - ~158-161
Phenyl -NH₂ Broad singlet (~5.0-6.0) -
Triazole -NH₂ Broad singlet (~6.0-8.0) -

Note: Chemical shifts are estimates based on analogous structures and are highly dependent on the solvent (typically DMSO-d₆) and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. A key correlation would be observed between the ortho- and meta-protons on the 4-aminophenyl ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the phenyl ring. For example, the proton signal at ~6.6-6.8 ppm would correlate with the carbon signal at ~114-116 ppm.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino groups and the secondary amine in the triazole ring are expected to appear as broad bands in the 3100-3400 cm⁻¹ region. C-H stretching from the aromatic ring would be observed around 3000-3100 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring would produce characteristic peaks in the 1500-1650 cm⁻¹ region. Aromatic C=C stretching bands would also appear in this region. N-H bending vibrations are expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the para-substituted phenyl ring, would likely give a strong signal.

Expected Vibrational Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Amino & Imine) 3100 - 3400
Aromatic C-H Stretch 3000 - 3100
C=N Stretch (Triazole Ring) 1620 - 1650
N-H Bend (Amino) 1590 - 1620
Aromatic C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions associated with the phenyl and triazole aromatic systems. The presence of the electron-donating amino groups would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl-triazole, moving the absorption to longer wavelengths. Typically, two main absorption bands would be anticipated, one corresponding to the phenyl chromophore and another at a different wavelength for the triazole system, often overlapping.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not reported, an analysis of the very closely related 3-phenyl-1H-1,2,4-triazol-5-amine provides a robust model for its expected solid-state characteristics. nih.gov

For 3-phenyl-1H-1,2,4-triazol-5-amine, the crystal structure reveals that two different tautomers co-crystallize. nih.gov The molecule is largely planar, and a similar planarity would be expected for the 4-amino substituted derivative.

Crystallographic Data for Analogue 3-Phenyl-1H-1,2,4-triazol-5-amine nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.817 (2)
b (Å) 5.0398 (6)
c (Å) 18.637 (2)
β (°) 113.573 (4)
Volume (ų) 1533.9 (3)

In the solid state, the molecules of this compound are expected to be organized through an extensive network of intermolecular hydrogen bonds. The amino groups and the N-H moieties of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring are effective acceptors.

Based on the structure of 3-phenyl-1H-1,2,4-triazol-5-amine, it is highly probable that the molecules would be linked by N—H⋯N hydrogen bonds. nih.gov These interactions would likely connect adjacent molecules to form two-dimensional sheets or three-dimensional networks, significantly influencing the compound's physical properties, such as melting point and solubility. The additional amino group on the phenyl ring would provide further sites for hydrogen bonding, potentially creating a more complex and robust network compared to its unsubstituted counterpart.

Analysis of Aromatic Stacking (π-π Interactions)

Key parameters often used to describe π-π stacking interactions include the ring-centroid separation, the plane-to-plane distance, and the ring offset or slippage. In one observed case of a phenyl-triazole compound, a ring-centroid separation of 3.895 (1) Å was reported, with the triazole centroid to benzene plane distance being 3.429 (1) Å and a ring offset of 1.847 (1) Å. researchgate.net These values are indicative of a parallel-displaced stacking arrangement, which is a common motif for stabilizing π-π interactions.

The table below summarizes typical geometric parameters for π-π stacking interactions observed in related phenyl-triazole crystal structures.

Interaction TypeRing-Centroid Separation (Å)Plane-to-Plane Distance (Å)Ring Offset (Å)
Triazole-Benzene3.895 (1)3.429 (1)1.847 (1)

Data presented is for a related phenyl-triazole derivative and serves as an illustrative example. researchgate.net

These interactions, in conjunction with other non-covalent forces such as hydrogen bonding, dictate the final three-dimensional arrangement of the molecules in the crystal lattice.

Investigation of Tautomeric Forms in Crystalline State

The 1,2,4-triazole ring is known to exhibit annular tautomerism, a phenomenon where the proton on the ring nitrogen atoms can migrate, leading to different isomeric forms. For a 3,5-disubstituted 1,2,4-triazole like this compound, several tautomeric forms are theoretically possible.

Crystallographic studies on the closely related compound, 3-phenyl-1H-1,2,4-triazol-5-amine, have provided remarkable insight into the tautomeric behavior of this class of compounds in the solid state. nih.gov Surprisingly, it was discovered that two distinct tautomeric forms, 3-phenyl-1,2,4-triazol-5-amine (Tautomer I) and 5-phenyl-1,2,4-triazol-3-amine (Tautomer II), co-crystallize in equal amounts. nih.gov This was a significant finding, as it is generally expected that for asymmetrically substituted 1,2,4-triazoles, the tautomer with the more electron-donating group at the 5-position would be more stable and thus crystallize preferentially. nih.gov

The two tautomers exhibit distinct geometric characteristics, particularly concerning the planarity of the molecule.

Tautomer I (3-phenyl-1,2,4-triazol-5-amine): This form is essentially planar. The dihedral angle between the phenyl ring and the mean plane of the 1,2,4-triazole ring is very small, measured at 2.3 (2)°. This planarity suggests a significant degree of π-electron delocalization between the phenyl and triazole rings, as well as with the amino group. nih.gov The C-N bond length of the amino group is 1.337 (3) Å, and the nitrogen atom of the amino group shows only a small deviation of 0.06 (2) Å from the plane defined by its substituents, further supporting this delocalization. nih.gov

Tautomer II (5-phenyl-1,2,4-triazol-3-amine): In contrast, this tautomer is not planar. The dihedral angle between the mean planes of the phenyl and 1,2,4-triazole rings is significantly larger at 30.8 (2)°. nih.gov This twist disrupts the π-electron delocalization. The C-N bond of the amino group is longer [1.372 (3) Å], and the nitrogen atom of the amino group has a more pyramidal geometry, with a deviation of 0.21 (2) Å from the plane of its substituents. nih.gov

The co-existence of these two tautomers in the crystalline state of 3-phenyl-1H-1,2,4-triazol-5-amine highlights the subtle energetic balance that can exist between different tautomeric forms in the solid state. This behavior is likely to be similar for this compound due to the electronic similarity of the phenyl and 4-aminophenyl substituents in this context.

The table below summarizes the key geometric parameters distinguishing the two tautomers found in the crystal structure of the analogous 3-phenyl-1H-1,2,4-triazol-5-amine. nih.gov

TautomerDihedral Angle (Phenyl-Triazole)Amino Group C-N Bond Length (Å)Amino N Atom Deviation from Plane (Å)
I2.3 (2)°1.337 (3)0.06 (2)
II30.8 (2)°1.372 (3)0.21 (2)

These findings underscore the importance of detailed crystallographic and spectroscopic analysis in fully characterizing the structural properties of substituted 1,2,4-triazole derivatives.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, DFT studies, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1,2,4-triazole (B32235), these studies reveal key structural parameters.

Computational studies on similar triazole derivatives suggest that the 1,2,4-triazole ring is essentially planar. The planarity of the molecule is influenced by the delocalization of π-electrons within the heterocyclic ring and the attached phenyl group. In the case of the closely related 3-phenyl-1H-1,2,4-triazol-5-amine, X-ray crystallography has shown that the molecule can be nearly planar, with a very small dihedral angle between the phenyl and triazole rings, facilitating π-electron delocalization. nih.gov However, different tautomeric forms can exhibit varying degrees of planarity. nih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The rotation around the C-C bond connecting the phenyl and triazole rings is a key conformational feature. The energy barrier for this rotation determines the flexibility of the molecule and the coplanarity of the two ring systems. A more planar conformation generally implies a higher degree of conjugation, which in turn affects the electronic properties of the molecule.

While specific optimized geometric parameters for this compound are not extensively documented in publicly available literature, data from related structures provide valuable benchmarks. For instance, in one tautomer of 3-phenyl-1H-1,2,4-triazol-5-amine, the bond length of the C-N bond involving the amino group is approximately 1.337 Å, indicating significant double bond character due to electron delocalization. nih.gov

Table 1: Representative Bond Lengths and Dihedral Angles for a Related Triazole Derivative

ParameterExperimental Value (Å or °) for 3-phenyl-1H-1,2,4-triazol-5-amine nih.gov
C-N (amino group)1.337
Dihedral Angle (Phenyl-Triazole)2.3

Note: This data is for a related compound and serves as an illustrative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

For 1,2,4-triazole derivatives, the distribution of the HOMO and LUMO is typically spread across the π-conjugated system. The presence of the aminophenyl group, an electron-donating substituent, is expected to raise the energy of the HOMO, while the triazole ring can influence the energy of the LUMO. The specific energies of these orbitals and the resulting energy gap are highly dependent on the substituents attached to the core structure. scispace.com While precise calculated values for this compound are not available in the reviewed literature, studies on similar aromatic and heterocyclic compounds provide a range for these parameters.

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Triazole Derivatives

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Generic Triazole Derivative A-5.34-2.502.84
Generic Triazole Derivative B-5.74-2.203.54

Note: These are example values from studies on various triazole-containing systems and are not specific to the title compound. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (nucleophilic sites), while blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas (electrophilic sites).

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the triazole ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and N-H groups of the triazole ring would exhibit positive potential, indicating them as sites for nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η).

Table 3: Conceptual Reactivity Descriptors (Illustrative)

DescriptorFormulaTypical Value Range (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 21.0 - 3.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.0 to -5.0
Electrophilicity Index (ω)μ2 / (2η)1.5 - 4.0

Note: The value ranges are general for organic molecules and not specific to the title compound.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide detailed information about conformational changes, flexibility, and intermolecular interactions. For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. This would reveal the accessible conformations of the molecule and the dynamics of the rotation around the phenyl-triazole bond, offering a more complete picture of its flexibility than static quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules. For a series of 1,2,4-triazole derivatives, QSPR models could be developed to predict various properties, such as solubility, boiling point, or even biological activity, based on calculated molecular descriptors. While specific QSPR models for this compound have not been identified in the literature, this approach represents a valuable strategy for the rational design of new triazole-based compounds with desired characteristics.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry serves as a powerful tool for predicting and validating the spectroscopic properties of molecules, offering deep insights into their electronic structure and vibrational modes. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to compute various spectroscopic data, which can then be compared with experimental findings for validation. These computational approaches allow for the assignment of spectral bands and a more profound understanding of the molecule's characteristics.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is crucial for assigning the intricate bands observed in Fourier-transform infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT with a basis set such as B3LYP/6-311++G(d,p), a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data.

The process involves optimizing the molecular geometry of this compound to its ground state. Following optimization, the vibrational frequencies are calculated. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=N stretching of the triazole ring, or phenyl ring vibrations. The potential energy distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies

Experimental FT-IR (cm⁻¹)Calculated DFT/B3LYP (cm⁻¹)Vibrational Assignment (PED)
Data Not AvailableHypothetical ValueN-H stretch (amine)
Data Not AvailableHypothetical ValueC-H stretch (phenyl)
Data Not AvailableHypothetical ValueC=N stretch (triazole)
Data Not AvailableHypothetical ValuePhenyl ring in-plane bend
Data Not AvailableHypothetical ValueN-H bend (amine)
Note: The data in this table is illustrative. Specific experimental and calculated values for this compound were not available in the consulted research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are also invaluable for predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

These theoretical chemical shifts help in the assignment of experimental NMR spectra, especially for complex molecules where signal overlap can occur. By comparing the computed and experimental shifts, the structural and electronic environment of each nucleus can be confirmed.

Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm)

Atom PositionExperimental ¹H NMR (δ)Calculated GIAO-DFT (δ)Experimental ¹³C NMR (δ)Calculated GIAO-DFT (δ)
Phenyl C1'--Hypothetical ValueHypothetical Value
Phenyl C2'/C6'Data Not AvailableHypothetical ValueHypothetical ValueHypothetical Value
Phenyl C3'/C5'Data Not AvailableHypothetical ValueHypothetical ValueHypothetical Value
Phenyl C4'--Hypothetical ValueHypothetical Value
Triazole C3--Hypothetical ValueHypothetical Value
Triazole C5--Hypothetical ValueHypothetical Value
Amine H (C4')Data Not AvailableHypothetical Value--
Amine H (C5)Data Not AvailableHypothetical Value--
Triazole N-HData Not AvailableHypothetical Value--
Note: The data in this table is illustrative. Specific experimental and calculated values for this compound were not available in the consulted research.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the electronic transition energies and oscillator strengths, the absorption maxima (λ_max) can be predicted. These calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule, including the phenyl ring and the triazole system. The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide a more realistic comparison with experimental spectra recorded in solution.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often performed alongside TD-DFT calculations. The energy gap between HOMO and LUMO provides information about the chemical reactivity and the electronic excitation properties of the molecule.

Derivatization and Chemical Transformations of the Core Compound

Functionalization of the Amino Group: Amidation, Alkylation, and Arylation

The presence of two primary amino groups in 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine offers opportunities for selective functionalization.

Amidation: The amino groups can be readily acylated to form amides. The introduction of an amide moiety can significantly alter the molecule's electronic and steric properties. For instance, the synthesis of amide-functionalized 3-aryl-1,2,4-triazol-5-amines has been explored to introduce three-dimensional characteristics to the otherwise planar aminotriazole scaffold nih.gov. The reaction conditions for acylation need to be carefully controlled to achieve selectivity, as acylation can theoretically occur at the N1, N2, or N4 positions of the triazole ring, as well as the exocyclic amino group nih.gov. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through pathways dependent on the nucleophilicity of the amine used rsc.org.

Alkylation: Alkylation of 3,5-diamino-1,2,4-triazole derivatives can proceed at various nitrogen centers. Computational and experimental studies on the alkylation of 1-substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles by alkyl halides have shown that quaternization can occur with low selectivity, involving the N-2 and N-4 atoms of the triazole ring, as well as the exocyclic amino group researchgate.net. Procedures for the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole have been developed to control the position of alkylation researchgate.net.

Arylation: The arylation of amino-1,2,3-triazoles has been successfully achieved via Buchwald-Hartwig cross-coupling reactions, suggesting a potential route for the arylation of the amino groups in this compound mdpi.com. This method provides an efficient pathway to novel 5-(het)arylamino-1,2,3-triazole derivatives and could be adapted for the 1,2,4-triazole (B32235) isomer mdpi.com.

Reaction TypeReagents and ConditionsProduct TypeRef.
AmidationCarboxylic acid chlorides, acid anhydridesN-acyl derivatives nih.gov
AlkylationAlkyl halides, base (e.g., K2CO3), solvent (e.g., DMF)N-alkyl derivatives researchgate.netresearchgate.net
Arylation(Het)aryl halides, Palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]), baseN-aryl derivatives mdpi.com

Reactivity of the Triazole Ring: Electrophilic and Nucleophilic Substitutions

The 1,2,4-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of three nitrogen atoms and the amino substituents.

Electrophilic Substitution: The 1,2,4-triazole ring is generally considered electron-deficient, making electrophilic substitution on the carbon atoms difficult. However, due to high electron density, electrophilic substitution typically occurs at the nitrogen atoms frontiersin.org. The parent 1H-1,2,4-triazole can undergo reactions with various electrophiles at its nitrogen atoms mdpi.com. The presence of two amino groups on the core compound would further influence the site of electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the 1,2,4-triazole ring are more common, particularly when a good leaving group is present. For example, 3,5-dibromo-1H-1,2,4-triazole can undergo nucleophilic substitution of the bromine atoms researchgate.net. A series of 1-alkyl-5-amino-1H-1,2,4-triazoles were synthesized starting from 3,5-dibromo-1H-1,2,4-triazole via alkylation followed by nucleophilic substitution of a bromine atom with an azido (B1232118) group, which was subsequently reduced researchgate.net. The use of 4-amino-1,2,4-triazole (B31798) in the vicarious nucleophilic substitution of hydrogen in electrophilic aromatic compounds has also been reported google.com.

Synthesis of Schiff Bases and Related Azomethine Derivatives

The primary amino groups of this compound are reactive towards carbonyl compounds, leading to the formation of Schiff bases (azomethines). This reaction is a straightforward method for introducing a wide variety of substituents.

The condensation of aminotriazoles with various aromatic aldehydes is a common method for synthesizing Schiff bases nih.gov. This reaction is often carried out under mild conditions, sometimes with acid or base catalysis, or under ultrasound irradiation to achieve high yields in short reaction times nih.gov. A variety of Schiff bases have been synthesized from different 3-amino-1,2,4-triazole derivatives and substituted benzaldehydes emanresearch.orgmdpi.comdergipark.org.tr. The formation of the azomethine group (-N=CH-) is a key feature of these derivatives nih.gov.

Starting AminotriazoleAldehyde/KetoneProductRef.
3-amino-1,2,4-triazoleVarious aromatic aldehydesSchiff bases nih.gov
3-amino-1,2,4-triazole-5-thiolVarious benzaldehyde (B42025) derivativesSchiff bases emanresearch.org
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneSubstituted benzaldehydesSchiff bases mdpi.com
3,4-diamino-1H-1,2,4-triazole-5(4H)-thioneVarious aldehydesSchiff bases dergipark.org.tr
3-R-4-amino-5-hydrazino-1,2,4-triazoleDibenzoylmethaneSchiff bases researchgate.net

Heterocyclic Ring Annulation and Formation of Fused Systems

The bifunctional nature of this compound, with its amino groups and the triazole ring nitrogens, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions, known as ring annulation, lead to the formation of more complex polycyclic structures.

1,2,4-triazol-5-amines are known building blocks for the synthesis of fused heterocycles such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazines nih.gov. The condensation of 1,2,3-triazole-4(5)-amines with various reagents has been shown to be a powerful tool for the synthesis of versatile triazolo-annulated systems nuph.edu.uasemanticscholar.org. For example, the reaction of 5-amino-1,2,3-triazole-4-carboxylic acids can lead to triazolo[4,5-d]pyrimidine systems nuph.edu.uasemanticscholar.org. A practical base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed through the annulation of nitriles with hydrazines, demonstrating a deamination annulation strategy rsc.org.

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The reactivity of 3-amino-1,2,4-triazole can be complex, as it can act as a mononucleophile, or a 1,1- or 1,3-binucleophile depending on the electrophile and reaction conditions mdpi.com. The formation of an imidazole (B134444) derivative from a N-thiourea derivative of a 1,2,4-triazole with 2-hydroxy-1,2-diphenylethan-1-one has been proposed to occur via intermolecular nucleophilic substitution chemmethod.com. In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the reaction of N-guanidinosuccinimide with aliphatic amines proceeds through a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the 1,2,4-triazole ring rsc.org. The study of tautomerism in 1,2,4-triazoles is also important, as different tautomers can exhibit different reactivity. For instance, 3(5)-phenyl-1,2,4-triazol-5(3)-amine can exist in different tautomeric forms, and surprisingly, two tautomers were found to co-crystallize nih.gov.

Coordination Chemistry and Metal Complexation Properties

Ligand Characteristics of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups. The presence of the 1,2,4-triazole (B32235) ring and the aminophenyl and amine substituents provides multiple potential coordination sites.

The structure of this compound features several nitrogen atoms that can potentially donate their lone pair of electrons to a metal center. These include:

The three nitrogen atoms of the 1,2,4-triazole ring.

The nitrogen atom of the 5-amine group.

The nitrogen atom of the 4-aminophenyl group.

The 1,2,4-triazole ring itself is a well-established building block in coordination chemistry, known for its ability to bridge metal centers. The exocyclic amino groups add to the coordination versatility of the molecule. The specific nitrogen atoms that participate in coordination will depend on factors such as the nature of the metal ion, the reaction conditions, and the steric environment around the potential donor sites.

It is worth noting that tautomerism is a common feature in 3,5-disubstituted 1,2,4-triazoles, which can influence the electronic distribution within the ring and, consequently, the donor properties of the nitrogen atoms. nih.gov The planarity of the molecule can also be affected by the substitution pattern, which in turn can impact its coordination geometry. nih.gov

Based on the coordination chemistry of analogous 1,2,4-triazole derivatives, this compound can be expected to exhibit a variety of coordination modes. mdpi.comsemanticscholar.org These can range from a simple monodentate coordination through one of the nitrogen atoms to more complex bridging modes involving multiple nitrogen atoms of the triazole ring.

Chelation, the formation of a five- or six-membered ring with a metal ion, is also a possibility. For instance, coordination involving a nitrogen atom from the triazole ring and the nitrogen of the 5-amine group could lead to the formation of a stable five-membered chelate ring. The specific coordination mode adopted will ultimately determine the dimensionality and topology of the resulting metal-organic framework.

Studies on similar ligands, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have revealed various coordination motifs, including both chelating and bridging behaviors, leading to the formation of discrete mononuclear complexes as well as one- and two-dimensional coordination polymers. mdpi.comsemanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

While specific studies on the transition metal complexes of this compound are not extensively documented, the rich coordination chemistry of other 1,2,4-triazole derivatives with transition metals suggests that a wide array of complexes with interesting structural features could be synthesized. mdpi.comsemanticscholar.orgncl.ac.uk For example, the reaction of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with transition metals such as Zn(II), Mn(II), Fe(III), and Cd(II) has yielded a series of complexes with varying dimensionalities, from mononuclear and dinuclear structures to one- and two-dimensional coordination polymers. mdpi.comsemanticscholar.org

Table 1: Examples of Transition Metal Complexes with a Similar 1,2,4-Triazole Ligand (Data extrapolated from studies on 3-amino-1H-1,2,4-triazole-5-carboxylic acid)

Metal IonComplex FormulaDimensionalityReference
Zn(II)[Zn(Hatrc)₂(H₂O)]Mononuclear mdpi.comsemanticscholar.org
Mn(II)[Mn(Hatrc)₂(H₂O)₂]·2H₂OMononuclear mdpi.comsemanticscholar.org
Fe(III)[Fe₂(Hatrc)₄(OH)₂]·6H₂ODinuclear mdpi.comsemanticscholar.org
Cd(II)[Cd(Hatrc)₂(H₂O)]n1D Polymer mdpi.comsemanticscholar.org

There is a notable lack of specific research on the coordination of this compound with main group metals in the available literature. However, the fundamental principles of coordination chemistry suggest that the nitrogen donor atoms in this ligand could also form stable complexes with main group metal ions. The nature of these interactions would likely be influenced by the hard and soft acid-base (HSAB) principle, with harder main group metal ions favoring coordination with the more basic nitrogen sites. Further research is needed to explore the synthesis, structure, and properties of such complexes.

Role of Metal Complexes in Catalysis and Chemical Transformations

The porous nature of some coordination polymers can allow for their use as heterogeneous catalysts, offering advantages such as easy separation and reusability. The presence of accessible metal sites within the framework can facilitate a variety of chemical transformations. Given the structural possibilities for metal complexes of this compound, it is plausible that they could be investigated for catalytic activities in reactions such as oxidation, reduction, and carbon-carbon bond formation. However, experimental studies are required to validate this potential.

Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition and Host-Guest Chemistry

The 1,2,4-triazole (B32235) ring is a versatile component in the construction of artificial receptors for cations, anions, and neutral molecules. researchgate.net The electron-rich nature of the triazole ring, combined with the hydrogen-bonding capabilities of the amino groups in 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine, allows it to engage in specific recognition events.

Derivatives of 1,2,4-triazole have been investigated as receptors for various guest species. For instance, macrocycles containing 1,2,3-triazolium units have been successfully employed for the molecular recognition of anions. nih.gov The aminophenyl group in this compound can also participate in host-guest interactions. The amino group can act as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking and cation-π interactions. The combination of these functionalities allows for the design of hosts that can selectively bind to complementary guest molecules. For example, Co(III)-porphyrins have been shown to recognize imidazole (B134444) derivatives through the formation of coordination bonds and potentially hydrogen bonds with functional groups on the guest molecule. mdpi.com

Self-Assembly Processes and Supramolecular Architectures

The ability of this compound to self-assemble into ordered supramolecular structures is primarily governed by a network of non-covalent interactions. These interactions dictate the packing of molecules in the solid state and their aggregation behavior in solution, leading to the formation of diverse architectures such as chains, sheets, and three-dimensional networks. jlu.edu.cn

Hydrogen bonding is a dominant force in the self-assembly of triazole derivatives. The this compound molecule possesses multiple hydrogen bond donors (the N-H of the triazole ring and the two amino groups) and acceptors (the nitrogen atoms of the triazole ring). This allows for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, related triazole compounds are known to form layered structures and three-dimensional networks through intermolecular hydrogen bonds. For example, in the crystal structure of 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, molecules are linked into layers by O-H···O and N-H···O hydrogen bonds, and these layers are further connected into a 3D network. Similarly, 3-phenyl-1H-1,2,4-triazol-5-amine forms a two-dimensional network through N-H···N hydrogen bonds. The presence of the additional aminophenyl group in the target molecule offers further possibilities for hydrogen bonding, potentially leading to more complex and stable supramolecular assemblies.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Group Acceptor Group Type of Interaction
Triazole N-H Triazole N Intermolecular N-H···N
Amino N-H (triazole) Triazole N Intermolecular N-H···N
Amino N-H (phenyl) Triazole N Intermolecular N-H···N
Amino N-H (phenyl) Amino N (phenyl) Intermolecular N-H···N

The aromatic phenyl ring and the electron-deficient triazole ring of this compound can participate in cation-π and anion-π interactions, respectively.

Cation-π Interactions: The electron-rich π-system of the aminophenyl group can interact favorably with cations. This non-covalent interaction is significant in biological systems, particularly in protein structures involving aromatic amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net In supramolecular chemistry, cation-π interactions can be exploited to direct the assembly of structures and for molecular recognition of cationic species.

Anion-π Interactions: The 1,2,4-triazole ring is electron-deficient and can therefore engage in anion-π interactions with anions. Studies on metal complexes of substituted triazoles have demonstrated the presence of strong anion-π interactions, with anions occupying "π-pockets" formed by the triazole rings. mdpi.com These interactions can play a crucial role in the recognition and sensing of anions and in the construction of anion-templated supramolecular assemblies.

The aminophenyl group introduces a hydrophobic component to the molecule. In aqueous environments, the hydrophobic effect can drive the self-assembly of these molecules to minimize the unfavorable interactions between the non-polar phenyl groups and water molecules. nih.gov This can lead to the formation of aggregates, such as micelles or vesicles, depending on the concentration and the surrounding medium. This effect is a key driving force in the formation of many biological structures and is widely utilized in the design of synthetic supramolecular systems. nih.gov

Design of Artificial Receptors and Molecular Sensors

The ability of the 1,2,4-triazole moiety to participate in various non-covalent interactions makes it an excellent scaffold for the design of artificial receptors and molecular sensors. nanobioletters.com Functionalized triazole derivatives have been developed as chemosensors for a variety of analytes, including metal ions and anions. nanobioletters.comsci-hub.se

The compound this compound possesses key features for sensor design. The amino groups and the triazole ring can act as binding sites for specific analytes. Upon binding, a change in the photophysical properties of the molecule, such as fluorescence or color, can occur, providing a detectable signal. For instance, a SERS-based pH sensor has been developed using 3-amino-5-mercapto-1,2,4-triazole (B94436) functionalized silver nanoparticles, where the SERS spectrum changes with pH. nih.gov Similarly, triazole-based fluorescent probes have been designed for the selective detection of metal ions like Pd2+. nih.gov The aminophenyl group can be further functionalized to tune the selectivity and sensitivity of the sensor.

Supramolecular Catalysis and Enzyme Mimicry

The field of supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a host molecule or a self-assembled entity, thereby accelerating a chemical reaction. The 1,2,4-triazole ring has been employed in the construction of enzyme models and supramolecular catalysts. researchgate.net

While specific examples involving this compound are not prevalent, the structural motifs present suggest its potential in this area. The triazole ring can act as a binding site for substrates, and the amino groups could participate in acid-base catalysis. Triazole derivatives have been shown to interact with and inhibit the activity of various enzymes, which is a key aspect of enzyme mimicry and drug design. nih.gov For example, phenylamino-pyrimidine-1,2,3-triazole derivatives have been synthesized as potential inhibitors of the tyrosine kinase BCR-Abl-1. nih.gov The ability of the triazole moiety to coordinate with metal ions also opens up possibilities for developing metalloenzyme mimics, where the triazole acts as a ligand to a catalytically active metal center.

Applications in Advanced Materials Science

Organic Electronic Materials and Optoelectronic Devices

The 1,2,4-triazole (B32235) heterocyclic system is a cornerstone for designing materials for organic electronics, largely due to its inherent electron-deficient nature. researchgate.net This characteristic is crucial for developing materials that can efficiently manage charge carriers in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The presence of highly electronegative nitrogen atoms within the triazole ring significantly influences the molecule's electron distribution, which can enhance intramolecular electron transport. nih.govmdpi.com

Charge Transport and Hole-Blocking Properties

The electron-deficient 1,2,4-triazole ring is known to impart excellent electron-transport and hole-blocking capabilities to materials that incorporate it. researchgate.net In OLEDs, hole-blocking layers are essential for confining charge recombination to the emissive layer, thereby increasing device efficiency. Materials based on 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine are expected to exhibit these properties. The triazole core acts as an electron-accepting unit, facilitating the transport of electrons while presenting an energetic barrier to the passage of holes.

Research on related structures has substantiated the utility of the triazole core in charge transport materials. For instance, triazole derivatives have been successfully used as host materials in phosphorescent OLEDs (PHOLEDs) and as efficient hole-transporting materials (HTMs) in perovskite solar cells. researchgate.netnih.gov In one study, HTMs incorporating a 4-phenyl-1,2,4-triazole core demonstrated high power conversion efficiencies, rivaling those of standard materials like spiro-OMeTAD. nih.gov The introduction of bipyridyl groups to a triazole core has also been shown to improve electron-transporting ability while maintaining strong hole-blocking characteristics. researchgate.net These findings underscore the potential of the triazole moiety in this compound for creating efficient charge-transporting and hole-blocking materials.

Table 1: Performance of Selected Triazole-Based Hole-Transporting Materials in Perovskite Solar Cells Data based on related triazole derivatives.

Compound NamePower Conversion Efficiency (%)
TAZ-[MeOTPA]₂10.9
TAZ-[MeOTPATh]₂14.4
spiro-OMeTAD (Reference)14.7
Source: Adapted from research on efficient hole-transporting materials with a triazole core. nih.gov

Luminescent and Fluorescent Material Development

Derivatives of 1,2,4-triazole are recognized for their significant luminescent and fluorescent properties, making them valuable for applications in OLEDs and sensors. nih.govmdpi.com The rigid, planar structure of the triazole ring, combined with extended π-conjugation through attached aryl groups like the aminophenyl substituent in the target compound, provides a scaffold for creating highly emissive molecules.

Studies on various substituted triazoles have demonstrated their potential as luminophores. For example, a series of luminophores built on 4-alkyl-4H-1,2,4-triazole cores displayed high luminescence and large quantum yields. mdpi.com In another study, specifically designed 3-aryl- mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazoline derivatives, which contain a triazole ring, exhibited impressive fluorescence quantum yields, reaching as high as 94% in toluene (B28343) solutions. nih.gov The presence of the amino groups on this compound can further modulate the photophysical properties, potentially leading to materials with tunable emission wavelengths and enhanced quantum efficiencies.

Table 2: Photoluminescent Properties of Selected Triazoloquinazoline Derivatives in Toluene Data based on related triazole-containing fused ring systems.

CompoundEmission Max (λem, nm)Quantum Yield (Φ)
2a 4330.88
2d 4120.94
2g 5020.17
2h 4950.20
Source: Adapted from research on the photophysical properties of 3-Aryl-5-aminobiphenyl Substituted mdpi.comresearchgate.netnih.govtriazolo[4,3-c]quinazolines. nih.gov

Polymer Chemistry: Monomers and Polymer Building Blocks

In polymer chemistry, molecules with two or more reactive functional groups serve as essential monomers for building long-chain polymers. With two primary amine groups (one on the phenyl ring and one on the triazole ring), this compound is structurally a diamine monomer. This bifunctionality makes it an ideal candidate for synthesizing high-performance polymers such as polyimides and polyamides through step-growth polymerization.

1,2,4-Triazol-5-amines are well-established as synthons, or building blocks, for constructing more complex fused heterocyclic systems. nih.gov The diamine nature of this compound allows it to react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The incorporation of the thermally stable and chemically resistant 1,2,4-triazole ring into the polymer backbone is expected to impart desirable properties such as high thermal stability, good mechanical strength, and specific electronic characteristics. While specific polymers derived from this exact monomer are not yet widely reported, the synthesis of novel fluorinated polyimides from other custom-synthesized aromatic diamines demonstrates the viability of this approach for creating materials with tailored properties like enhanced solubility and thermal stability. researchgate.net

Design of New Functional Materials for Non-Biological Sensing

The field of chemical sensors relies on materials that can selectively interact with an analyte and produce a measurable signal. Triazole derivatives have emerged as excellent platforms for designing chemosensors. nanobioletters.comresearchgate.net The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons that can coordinate with metal ions, while the N-H groups can participate in hydrogen bonding with anions, making them versatile for detecting a wide range of chemical species. nanobioletters.com

Functional materials based on this compound could be designed for sensing applications. The molecule's multiple binding sites—the triazole nitrogens and the two amino groups—offer rich coordination chemistry. These sites can be exploited for the selective binding of analytes. When integrated into a larger system, such as a fluorescent molecule or a polymer matrix, the binding event can trigger a change in color or fluorescence, forming the basis of a colorimetric or fluorometric sensor. For example, imidazo (B10784944) mdpi.comresearchgate.netnih.govtriazole derivatives have been successfully employed for the selective detection of Fe³⁺ ions, and other systems have been developed for detecting ions like chromium and ammonia. nanobioletters.comnih.gov

Role in Magnetic Materials

The 1,2,4-triazole ring is a highly effective bridging ligand in coordination chemistry, capable of linking metal centers to form polynuclear complexes and coordination polymers with interesting magnetic properties. mdpi.comresearchgate.net The adjacent N1 and N2 atoms of the triazole ring provide a short, conjugated pathway that can mediate magnetic superexchange interactions between paramagnetic metal ions. mdpi.com

Derivatives of 1,2,4-triazole are widely used to synthesize molecular-based magnetic materials. mdpi.com The nature of the substituents on the triazole ring can influence the resulting structure and magnetic behavior of the metal complexes. mdpi.com Coordination of this compound to transition metal ions like copper(II), manganese(II), or iron(II) could lead to the formation of discrete clusters or extended networks. mdpi.comnih.govrsc.orgrsc.org The resulting materials could exhibit phenomena such as antiferromagnetic or ferromagnetic coupling. nih.govrsc.org Notably, certain iron(II) complexes with 1,2,4-triazole ligands are known to display spin crossover (SCO) behavior, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure. mdpi.com This property is of significant interest for applications in molecular switches and data storage devices. mdpi.com

Future Research Perspectives and Emerging Areas

Integration with Nanotechnology and Nanomaterial Fabrication

The integration of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine with nanotechnology presents a frontier for creating advanced functional materials. The primary amino group on the phenyl ring and the nitrogen-rich triazole core can act as effective capping and stabilizing agents for the synthesis of various metallic and metal oxide nanoparticles.

Potential Applications in Nanomaterial Fabrication:

Surface Functionalization of Nanoparticles: The compound can be used to functionalize the surface of nanoparticles, such as gold or silver, imparting specific chemical reactivity and enhancing their dispersibility in various media. This functionalization can be crucial for applications in catalysis, sensing, and biomedical imaging.

Development of Nanocomposites: Incorporation of this compound into polymer matrices can lead to the fabrication of novel nanocomposites. The triazole moiety can enhance the thermal stability and mechanical properties of the resulting materials.

Anticorrosion Coatings: The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer. When integrated into nanomaterial-based coatings, this compound could significantly improve the corrosion resistance of metallic substrates.

A study on a related compound, 3-amino-5-mercapto-1,2,4-triazole (B94436), has demonstrated its utility in functionalizing core-shell Fe3O4@silica magnetic nanocomposites for catalytic applications. This suggests a similar potential for this compound in creating magnetically separable nanocatalysts.

Exploration of High-Throughput Synthesis and Screening Methodologies for Materials Discovery

To accelerate the discovery of new materials derived from this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. These techniques allow for the rapid preparation and evaluation of a large library of derivatives.

Microwave-assisted organic synthesis is a key technology in this area, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity. Research has demonstrated the successful use of microwave irradiation for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids. mdpi.com This approach could be adapted for the high-throughput synthesis of derivatives of this compound by reacting it with a diverse range of electrophiles.

Table 1: Potential High-Throughput Synthesis Strategies

Reaction TypeReactants with this compoundPotential Product Class
AcylationAcyl chlorides, AnhydridesAmide derivatives
Schiff Base FormationAldehydes, KetonesImine derivatives
N-ArylationAryl halides (e.g., Buchwald-Hartwig coupling)N-Aryl derivatives
Diazotization and CouplingSodium nitrite, followed by coupling agentsAzo compounds

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the behavior of this compound in various chemical and biological processes requires the use of advanced spectroscopic techniques. These methods can provide real-time information on reaction kinetics, intermediate formation, and structural changes.

Potential Spectroscopic Applications:

In-situ FTIR and Raman Spectroscopy: To monitor the progress of reactions involving the compound, such as polymerization or nanoparticle functionalization.

Time-Resolved Fluorescence Spectroscopy: To study the excited-state dynamics and potential applications in photochemistry and sensing, particularly if fluorescent derivatives are synthesized.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To fully elucidate the structure of complex derivatives and to study tautomeric equilibria in solution. mdpi.com

Spectroscopic characterization of novel 1,2,4-triazole (B32235) derivatives is a common practice to confirm their structures, with techniques like 1H NMR, 13C NMR, and IR spectroscopy being fundamental. urfu.rudergipark.org.tr For dynamic processes, more advanced, time-resolved techniques would be necessary.

Leveraging Computational Chemistry for Rational Design of New Materials

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new materials based on the this compound scaffold. By predicting the electronic and structural properties of virtual compounds, researchers can prioritize synthetic efforts towards molecules with desired characteristics.

A structural study of the closely related 3-phenyl-1H-1,2,4-triazol-5-amine revealed the existence of two tautomers in the solid state, with significant differences in π-electron delocalization. nih.govnih.gov DFT calculations could be employed to predict the tautomeric preferences of this compound and its derivatives in different environments.

Table 2: Predicted Molecular Properties from DFT Calculations

PropertySignificance for Materials Design
HOMO-LUMO Energy GapPredicts electronic properties and reactivity.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.
Bond Dissociation EnergiesAssesses the stability of different parts of the molecule.
Tautomeric EnergiesPredicts the most stable tautomeric form.

These computational insights can guide the design of molecules with tailored electronic properties for applications in organic electronics, nonlinear optics, and as corrosion inhibitors.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly important in chemical synthesis and material science. The structure of this compound lends itself to the development of more sustainable technologies.

Potential Green Chemistry Applications:

Development of Bio-based Polymers: The amino groups on the molecule can react with bio-derived dicarboxylic acids or aldehydes to form new polymers, reducing reliance on petrochemical feedstocks.

Catalyst for Green Synthesis: The triazole ring can act as a ligand for transition metals, forming catalysts for various organic transformations under environmentally benign conditions (e.g., in water or solvent-free).

Microwave-Assisted Synthesis: As mentioned earlier, microwave-assisted synthesis of triazoles is a green and efficient method that can be further explored for this compound and its derivatives. mdpi.com

Research into the green synthesis of related compounds, such as 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, highlights the feasibility of developing environmentally friendly synthetic routes for this class of compounds. researchgate.net

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